molecular formula C11H11O4- B14808566 2-(5-Acetyl-2-methoxyphenyl)acetate

2-(5-Acetyl-2-methoxyphenyl)acetate

Cat. No.: B14808566
M. Wt: 207.20 g/mol
InChI Key: ZIQLGQMVEOXQSY-UHFFFAOYSA-M
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Description

2-(5-Acetyl-2-methoxyphenyl)acetate is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its acetyl and methoxy functional groups attached to a phenyl ring, making it a versatile molecule for different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-methoxyphenyl)acetate typically involves the acetylation of 2-methoxyphenylacetic acid. One common method is the reaction of 2-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-2-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

2-(5-Acetyl-2-methoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl acetate: Similar structure but lacks the acetyl group.

    5-Acetyl-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the acetate group.

    2-Acetyl-5-methoxyphenol: Similar structure but with a hydroxyl group instead of the acetate group.

Uniqueness

2-(5-Acetyl-2-methoxyphenyl)acetate is unique due to the presence of both acetyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11O4-

Molecular Weight

207.20 g/mol

IUPAC Name

2-(5-acetyl-2-methoxyphenyl)acetate

InChI

InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)/p-1

InChI Key

ZIQLGQMVEOXQSY-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)[O-]

Origin of Product

United States

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